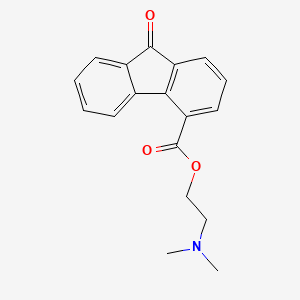
2-(dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate is a chemical compound with the molecular formula C18H17NO3.
Vorbereitungsmethoden
The synthesis of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate typically involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with 2-dimethylaminoethyl chloride. The reaction is carried out in the presence of a solvent such as toluene and requires refluxing for several hours. The resulting product is then purified through crystallization from a mixture of isopropanol and ethanol .
Analyse Chemischer Reaktionen
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate involves its interaction with central and peripheral muscarinic anticholinergic receptors. The compound exhibits pronounced central muscarinic anticholinergic activity, which contributes to its potential therapeutic effects in treating depressive and anxiety disorders .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: This compound has similar structural properties but differs in its pharmacological activity and toxicity profile.
9-Fluorenone-4-carboxylic acid: Another derivative of fluorenecarboxylic acid, which has different chemical and physical properties.
Eigenschaften
CAS-Nummer |
5088-97-1 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-19(2)10-11-22-18(21)15-9-5-8-14-16(15)12-6-3-4-7-13(12)17(14)20/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
WFYVZBALZLPYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















